2-Methoxy-6-methyl-4-nitropyridine
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Overview
Description
2-Methoxy-6-methyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-nitropyridine typically involves nitration reactions. One common method is the nitration of 2-methoxy-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitropyridine
- 6-Methyl-4-nitropyridine
- 2-Methoxy-6-methylpyridine
Uniqueness
2-Methoxy-6-methyl-4-nitropyridine is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other nitropyridines .
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-7(8-5)12-2/h3-4H,1-2H3 |
InChI Key |
CCOZIRXHBTVVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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